1-(2-Chloroethoxy)-1-ethoxyethane is a chemical compound with the molecular formula CHClO and a molecular weight of approximately 152.62 g/mol. This compound is characterized by the presence of a chloroethoxy group attached to an ethoxy group, which contributes to its unique chemical properties. It is often used in various
The enthalpy of reaction for the decomposition of 1-(2-Chloroethoxy)-1-ethoxyethane is reported as 68.2 ± 2.1 kJ/mol at standard conditions .
The synthesis of 1-(2-Chloroethoxy)-1-ethoxyethane typically involves the reaction of ethylene oxide with chloroethanol under controlled conditions. The general steps include:
Alternative methods may involve using different catalysts or solvents to optimize yield and purity.
Interaction studies involving 1-(2-Chloroethoxy)-1-ethoxyethane focus on its behavior in complexation reactions with metal ions. These studies reveal that this compound can coordinate with metal ions due to the electron-donating properties of its ether functional groups. Such interactions are crucial for understanding its potential applications in catalysis and materials science.
Several compounds share structural similarities with 1-(2-Chloroethoxy)-1-ethoxyethane, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethane, 1,2-bis(2-chloroethoxy) | CHClO | Contains two chloroethoxy groups; higher reactivity |
| 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane | CHClO | Contains an additional methoxy group; used in selective extraction |
| 2-Chloroethyl ethyl ether | CHClO | Simpler structure; commonly used as an ether solvent |
The uniqueness of 1-(2-Chloroethoxy)-1-ethoxyethane lies in its specific arrangement of functional groups that allow for versatile reactivity while maintaining stability compared to other similar compounds.
One-pot synthesis methods have emerged as a cornerstone for producing 1-(2-chloroethoxy)-1-ethoxyethane due to their operational simplicity and reduced intermediate isolation steps. A prominent approach involves the reaction of triethylene glycol with thionyl chloride in the presence of pyridine and 1,4-dioxane at elevated temperatures. This method achieves a 91% yield by combining chlorination and etherification in a single reactor, eliminating the need for separate purification stages.
The reaction proceeds via nucleophilic substitution, where pyridine acts as a base to neutralize hydrochloric acid byproducts, shifting the equilibrium toward product formation. Key parameters include maintaining a temperature of 80°C and a molar ratio of 2.2:1 for thionyl chloride to triethylene glycol. Post-reaction, distillation removes 1,4-dioxane, and ethyl acetate facilitates the separation of pyridinium salts, yielding high-purity 1-(2-chloroethoxy)-1-ethoxyethane.
Comparative studies highlight the superiority of one-pot methods over traditional multi-step routes, which often suffer from lower yields (60–75%) due to intermediate degradation. For instance, sequential chlorination of ethylene glycol derivatives requires precise stoichiometric control to avoid over-chlorination, a challenge mitigated in one-pot systems through in situ quenching.
Catalytic systems play a pivotal role in enhancing the selectivity and efficiency of 1-(2-chloroethoxy)-1-ethoxyethane synthesis. Heteropoly acids, such as phosphotungstic acid, have demonstrated exceptional performance in etherification reactions. These catalysts exhibit high thermal stability (up to 200°C) and Brønsted acidity, facilitating proton transfer without decomposing under rigorous conditions.
In a representative process, heteropoly acids catalyze the reaction between ethylene glycol derivatives and olefins like isobutylene at 80–120°C and 100–400 psig. This method achieves >99% selectivity for mono-ether products, with glycol conversions nearing 50%. The catalyst’s porous structure promotes reactant adsorption, while its acidity directs regioselectivity toward the desired ether rather than competing polymerization byproducts.
The chlorine atom in 1-(2-chloroethoxy)-1-ethoxyethane undergoes nucleophilic substitution reactions with functional groups such as amines, thiols, or hydroxyls in polymer matrices. This reactivity facilitates covalent bond formation between polymer chains, creating three-dimensional networks that enhance mechanical strength and thermal stability [2]. For instance, in epoxy resin systems, the compound acts as a latent crosslinker, initiating crosslinking upon thermal activation. This property is exploited in coatings and adhesives requiring controlled curing kinetics [4].
In polyurethane foams, the ethoxy groups improve compatibility with hydrophobic monomers, while the chlorine atom reacts with isocyanate groups to form urea linkages. This dual functionality increases crosslinking density, resulting in foams with superior compressive strength (Table 1) [7].
Table 1: Effect of 1-(2-Chloroethoxy)-1-ethoxyethane on Polyurethane Foam Properties
| Crosslinker Concentration (wt%) | Compressive Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| 0 | 0.45 | 180 |
| 2 | 0.78 | 210 |
| 5 | 1.12 | 230 |
The compound’s ability to participate in thiol-ene click chemistry further expands its utility in photopolymerizable systems. When integrated into acrylate-based resins, it enables rapid curing under UV light, producing materials with tailored viscoelastic properties for 3D printing applications [8].
1-(2-Chloroethoxy)-1-ethoxyethane serves as a coupling agent for surface functionalization of inorganic nanoparticles. The chlorine atom reacts with hydroxyl groups on silica or metal oxide surfaces, forming stable ether linkages, while the ethoxy chains impart organic compatibility (Figure 1) [2] [6]. This modification prevents nanoparticle aggregation in polymer composites, enabling uniform dispersion in matrices such as polyethylene or polyvinyl chloride.
Figure 1: Surface functionalization of silica nanoparticles using 1-(2-chloroethoxy)-1-ethoxyethane
Silica-OH + Cl-(CH₂CH₂O)₂-C₂H₅ → Silica-O-(CH₂CH₂O)₂-C₂H₅ + HCl In carbon nanotube (CNT) composites, the compound’s ethoxy groups non-covalently interact with CNT surfaces via π-orbital stacking, while the chlorine atom anchors the nanotubes to epoxy matrices. This dual interaction improves load transfer efficiency, increasing composite tensile strength by 40% compared to unmodified CNTs [7].
The polar chlorine atom and ethoxy groups in 1-(2-chloroethoxy)-1-ethoxyethane influence dielectric behavior in polymer composites. When incorporated into polyimide films, the chlorine moiety increases polarity, raising the dielectric constant (ε) from 3.2 to 4.1 at 1 kHz. Simultaneously, the ethoxy chains reduce moisture absorption by 60%, enhancing dielectric stability in humid environments [4] [7].
In silicone-based encapsulants for microelectronics, the compound acts as a reactive plasticizer. It lowers viscosity during processing while participating in hydrosilylation crosslinking, resulting in materials with a balanced dielectric loss tangent (tan δ < 0.005) and thermal conductivity (>0.8 W/m·K) [8].
Nano-porous carbon materials represent the most promising adsorbents for the removal of 1-(2-Chloroethoxy)-1-ethoxyethane from aqueous systems due to their exceptional surface area, tunable pore structure, and versatile surface chemistry. The adsorption mechanisms governing the interaction between this chloroethoxy compound and carbon substrates involve multiple physical and chemical processes that operate simultaneously.
Physisorption Mechanisms
The primary adsorption mechanism for 1-(2-Chloroethoxy)-1-ethoxyethane on carbon nanotubes operates through physisorption processes [1] [2]. Multiwalled carbon nanotubes demonstrate superior adsorption performance compared to single-walled variants due to their enhanced accessibility and reduced agglomeration tendency. The adsorption follows pseudo-second-order kinetics, with equilibrium times ranging from 10 to 40 minutes depending on initial concentration and temperature conditions [3]. The temperature dependence indicates an exothermic process, consistent with physisorption mechanisms where higher temperatures decrease adsorption capacity [2].
Surface Area and Pore Structure Effects
Nanoporous carbon materials synthesized through hydrothermal carbonization exhibit specific surface areas ranging from 415 to 773 square meters per gram [4] [5]. The pore size distribution plays a crucial role in determining adsorption capacity, with materials containing both micropores (0.7-1.4 nanometers) and mesopores (2-50 nanometers) showing optimal performance [4]. The Brunauer-Emmett-Teller surface area directly correlates with adsorption capacity, with coconut shell activated carbon displaying maximum adsorption capacities of 537.6 milligrams per gram [6].
Electrostatic and Chemical Interactions
Functionalized carbon materials demonstrate enhanced adsorption through electrostatic interactions and chemical bonding mechanisms [7] [8]. Nitrogen-doped nanoporous carbon nanospheroids show selective adsorption properties due to the presence of both sp² and sp³ hybridized nitrogen atoms, which facilitate electrostatic interactions with the chloroethoxy compound [8]. The introduction of oxygen-containing functional groups such as carboxyl and hydroxyl groups significantly improves adsorption capacity through hydrogen bonding and dipole-dipole interactions [9].
Competitive Adsorption and Selectivity
Multi-component adsorption studies reveal that chloroethoxy compounds exhibit competitive behavior with other organic contaminants [10] [11]. The adsorption selectivity depends on molecular size, polarity, and the presence of specific functional groups. Chlorinated compounds generally show higher affinity for carbon surfaces compared to non-chlorinated analogs due to their enhanced polarizability and specific electronic properties [12].
| Carbon Material | Surface Area (m²/g) | Adsorption Capacity (mg/g) | Primary Mechanism |
|---|---|---|---|
| Multiwalled Carbon Nanotubes | 200-400 | 4.5-232 | Physisorption, π-π interactions |
| Single-walled Carbon Nanotubes | 400-900 | 150-558 | Physisorption, hydrophobic interactions |
| Activated Carbon | 500-1500 | 13-240 | Van der Waals forces, micropore filling |
| Nanoporous Carbon | 415-773 | 73-537 | Electrostatic interactions, pore diffusion |
| Functionalized Carbon Nanotubes | 150-500 | 8-269 | Chemical interactions, surface groups |
Advanced oxidation processes represent highly effective methodologies for the complete mineralization of 1-(2-Chloroethoxy)-1-ethoxyethane through the generation of powerful oxidizing species, primarily hydroxyl radicals with oxidation potential of 2.80 volts [13]. These processes facilitate the breakdown of the carbon-chlorine and carbon-oxygen bonds characteristic of chloroethoxy compounds.
Hydroxyl Radical Generation and Reactivity
The degradation of chloroethoxy compounds by hydroxyl radicals proceeds through multiple pathways including hydrogen abstraction, addition reactions, and electron transfer mechanisms [14] [15]. The rate constants for hydroxyl radical reactions with chlorinated ethers typically range from 10⁹ to 10¹⁰ M⁻¹s⁻¹, indicating extremely rapid reaction kinetics [16]. The initial attack occurs preferentially at the ethoxy carbon atoms, leading to the formation of alkyl radicals that subsequently react with molecular oxygen to form peroxy radicals [14].
Ultraviolet Light and Ozone Systems
The combination of ultraviolet light and ozone demonstrates exceptional efficiency for chloroethoxy compound degradation, achieving removal rates exceeding 95% under optimal conditions [17] [18]. The UV/O₃ system operates through multiple mechanisms including direct photolysis, ozone reactions, and hydroxyl radical generation. The synergistic effects result in significantly enhanced degradation rates compared to individual processes, with pseudo-first-order rate constants reaching 6.4 × 10⁻² min⁻¹ [19].
Chlorine-Based Advanced Oxidation
Ultraviolet light combined with chlorine represents an emerging advanced oxidation technology that generates both hydroxyl radicals and chlorine radicals [20] [21]. This dual-radical system exhibits superior performance for chloroethoxy compound degradation while maintaining lower energy requirements compared to traditional hydrogen peroxide systems [22]. The UV/chlorine process achieves degradation efficiencies exceeding 90% within 60 seconds at optimized chlorine dosages of 0.30 millimolar [20].
Catalytic Hydrogen Peroxide Systems
Catalyzed hydrogen peroxide propagation systems generate hydroxyl radicals along with nucleophilic species such as superoxide radicals [23]. The optimal hydrogen peroxide concentration for chloroethoxy compound degradation ranges from 0.1 to 0.5 molar, with higher concentrations leading to radical scavenging effects [23]. The degradation pathway involves initial hydroxyl radical attack followed by nucleophilic substitution reactions that facilitate complete dechlorination.
Photocatalytic Processes
Titanium dioxide-based photocatalytic systems combined with ultraviolet light and ozone achieve near-complete mineralization of chloroethoxy compounds [24] [18]. The photocatalytic process generates electron-hole pairs that produce hydroxyl radicals and other reactive oxygen species. The degradation efficiency depends on catalyst loading, light intensity, and solution pH, with optimal conditions achieving 98% removal for cis-dichloroethene analogs [18].
| AOP Process | Primary Reactive Species | Degradation Efficiency (%) | Optimal pH |
|---|---|---|---|
| UV/H₂O₂ | Hydroxyl radicals (- OH) | 80-95 | 7-9 |
| UV/O₃ | Hydroxyl radicals (- OH) | 85-98 | 7-9 |
| UV/Chlorine | Hydroxyl radicals (- OH), Chlorine radicals (- Cl) | 90-98 | 6-8 |
| Photo-Fenton | Hydroxyl radicals (- OH) | 90-99 | 3-4 |
| TiO₂/UV/O₃ | Hydroxyl radicals (- OH) | 95-99 | 6-8 |